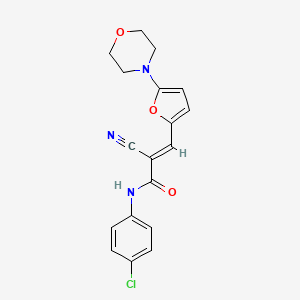
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide, also known as CMF-019, is a novel small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide disrupts the synthesis of DNA and RNA, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been shown to have anti-inflammatory and immunomodulatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to enhance the production of anti-inflammatory cytokines. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been shown to enhance the function of immune cells, including T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide is its potency and specificity for DHODH inhibition. The compound has been shown to have minimal off-target effects, making it a promising candidate for cancer therapy. However, one of the limitations of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide. One direction is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the evaluation of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors. In addition, the potential of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide for the treatment of other diseases, such as autoimmune diseases, should be explored.
Conclusion:
In conclusion, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. The compound inhibits DHODH, leading to inhibition of cell growth and proliferation, and has additional anti-inflammatory and immunomodulatory effects. While there are limitations to the compound's solubility, there are several future directions for the development of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide that hold promise for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 5-morpholin-4-ylfuran-2-carboxylic acid to form the intermediate compound, which is then reacted with cyanoacetic acid to produce the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-1-3-15(4-2-14)21-18(23)13(12-20)11-16-5-6-17(25-16)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPEAMYWVEQIG-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


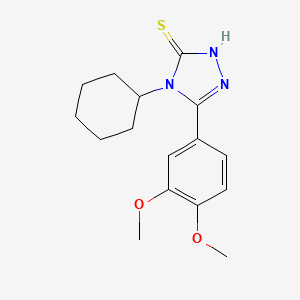

![[1-(Benzylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2462822.png)
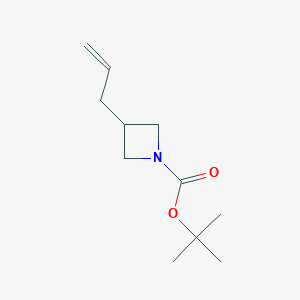

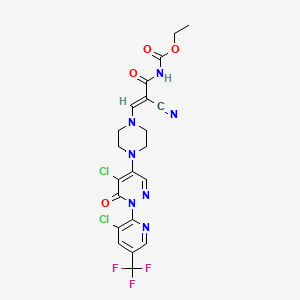
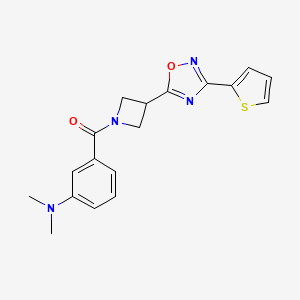
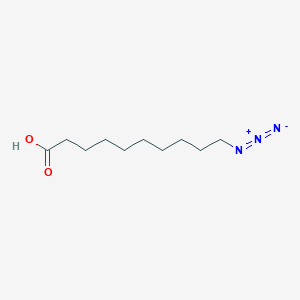
![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2462835.png)
![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)

![4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2462838.png)
![N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2462840.png)